molecular formula C6H8F2N2 B2595452 3-(difluoromethyl)-1-ethyl-1H-pyrazole CAS No. 1494132-52-3

3-(difluoromethyl)-1-ethyl-1H-pyrazole

Cat. No. B2595452
CAS RN: 1494132-52-3
M. Wt: 146.141
InChI Key: LNUSDGCFYMKOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto. The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have been advanced in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Safety And Hazards

The safety data sheet for similar compounds suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis are promising. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .

properties

IUPAC Name

3-(difluoromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2/c1-2-10-4-3-5(9-10)6(7)8/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSDGCFYMKOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-1-ethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.